molecular formula C26H21ClN4O2S B2783682 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1053085-41-8

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2783682
CAS No.: 1053085-41-8
M. Wt: 488.99
InChI Key: NMSTVXDQBXCVFL-UHFFFAOYSA-N
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Description

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thio group: This step involves the incorporation of a sulfur atom into the molecule, often through nucleophilic substitution reactions.

    Attachment of the benzyl and chlorobenzyl groups: These groups are introduced through alkylation reactions, using reagents such as benzyl halides and chlorobenzyl halides.

Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and other critical functions.

Comparison with Similar Compounds

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide can be compared with other similar compounds, such as:

    2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: This compound lacks the chlorobenzyl group, which may affect its biological activity and chemical properties.

    2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-benzylacetamide: This compound lacks the chlorine atom, which may influence its reactivity and interactions with molecular targets.

    2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide: This compound has a methyl group instead of a chlorine atom, which may alter its chemical and biological properties.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c27-19-12-10-18(11-13-19)15-28-23(32)16-34-26-30-21-9-5-4-8-20(21)24-29-22(25(33)31(24)26)14-17-6-2-1-3-7-17/h1-13,22H,14-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSTVXDQBXCVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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